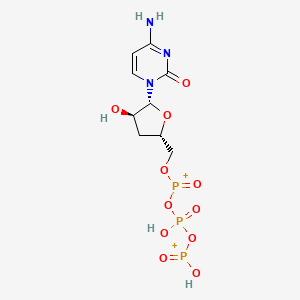
3'-Deoxycytidine 5'-triphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxycytidine 5’-triphosphonate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis and repair, serving as a substrate for DNA polymerase enzymes . This compound is essential in various biochemical processes, particularly in the replication and amplification of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxycytidine 5’-triphosphonate typically involves the phosphorylation of 3’-deoxycytidine. One method includes the use of phosphorus oxychloride (POCl3) in a solvent to phosphorylate the nucleoside . Another approach involves enzymatic synthesis using recombinant Escherichia coli that display nucleotide kinases on their surface . This method is efficient and environmentally friendly, as it uses mild aqueous reaction conditions and eliminates the need for hazardous waste disposal .
Industrial Production Methods
Industrial production of 3’-Deoxycytidine 5’-triphosphonate often employs large-scale enzymatic synthesis due to its specificity and efficiency. The process involves using intact recombinant bacteria cells as catalysts, coupled with an acetate kinase-catalyzed adenosine-5’-triphosphate (ATP) regeneration system . This method ensures high conversion rates and stability of the product .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxycytidine 5’-triphosphonate undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group contains high-energy phosphoanhydride bonds, which liberate energy when hydrolyzed.
Phosphorylation: It can be phosphorylated to form other nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride (POCl3) for phosphorylation and various enzymes for enzymatic synthesis . The reactions typically occur under mild aqueous conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include deoxycytidine monophosphate (dCMP) and other nucleotides essential for DNA synthesis .
Scientific Research Applications
3’-Deoxycytidine 5’-triphosphonate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
DNA Synthesis: It serves as a substrate for DNA polymerase enzymes during DNA replication and amplification.
Molecular Biology: It is used in polymerase chain reaction (PCR) and DNA sequencing.
Medical Research: It plays a role in studying nucleotide pools, nucleotide selectivity, and enzyme specificity.
Industrial Applications: It is used in the production of synthetic polynucleotides for various applications, including gene modification and molecular diagnostics.
Mechanism of Action
3’-Deoxycytidine 5’-triphosphonate exerts its effects by serving as a substrate for DNA polymerase enzymes. During DNA synthesis, the triphosphate group is cleaved, providing the energy required for the incorporation of deoxycytidine into the growing DNA strand . This process is crucial for the replication and repair of DNA.
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: A deoxyribonucleoside similar to 3’-Deoxycytidine 5’-triphosphonate but with one hydroxyl group removed from the C2’ position.
Deoxycytidine Diphosphate: A nucleoside diphosphate related to 3’-Deoxycytidine 5’-triphosphonate but with one fewer phosphoryl group.
Uniqueness
3’-Deoxycytidine 5’-triphosphonate is unique due to its triphosphate group, which contains high-energy phosphoanhydride bonds essential for DNA synthesis . This feature distinguishes it from other similar compounds and makes it indispensable in various biochemical processes.
Properties
Molecular Formula |
C9H14N3O11P3+2 |
|---|---|
Molecular Weight |
433.14 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C9H12N3O11P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(21-8)4-20-25(17)23-26(18,19)22-24(15)16/h1-2,5-6,8,13H,3-4H2,(H2-2,10,11,14,15,16,18,19)/p+2/t5-,6+,8+/m0/s1 |
InChI Key |
XKDSNXDSXRZUCI-SHYZEUOFSA-P |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















